molecular formula C11H11NO2S B2812609 3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid CAS No. 432527-62-3

3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid

Cat. No. B2812609
CAS RN: 432527-62-3
M. Wt: 221.27
InChI Key: RZAOREOUQVDFQX-UHFFFAOYSA-N
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Description

3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid, also known as 3-TPA, is a thiophene-containing carboxylic acid that has been studied for its potential applications in scientific research. It is an organic compound with a molecular formula of C7H7O2S and a molar mass of 173.2 g/mol. 3-TPA has been used in various laboratory experiments to investigate its properties, such as its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Characterization in Conductive Polymers

3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid and its derivatives have been utilized in the synthesis and characterization of new soluble conducting polymers. These polymers exhibit properties suitable for electrochromic devices due to their significant π – π* transition and efficient switching ability, suggesting their potential in applications like smart windows and displays (Variş et al., 2006).

Solvent Selection in Organic Electronic Devices

Research involving derivatives of 3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid has contributed to a systematic approach to solvent selection for the fabrication of organic electronic devices. The solubility parameters derived from these studies have facilitated the development of more efficient bulk heterojunction systems, leading to improved power conversion efficiencies in solar cells (Walker et al., 2011).

Molecular Engineering for Dye-Sensitized Solar Cells

Derivatives of 3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid have been engineered at the molecular level to create unsymmetrical organic sensitizers for dye-sensitized solar cells (DSSCs). These sensitizers, by anchoring onto TiO2 films, have shown high incident photon-to-current conversion efficiencies, demonstrating their potential to enhance the performance of DSSCs significantly (Hagberg et al., 2008).

Counterion Binding Specificity in Conjugated Polyelectrolytes

Studies on poly(thiophen-3-ylacetic acid) (PTAA), a polymer related to 3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid, have explored the specificity of counterion binding. These insights are crucial for understanding how the performance of optoelectronic devices can be influenced by polymer conformation, which is affected by the nature of the counterion. Such research paves the way for the design of materials with optimized electronic properties for use in optoelectronics (Hostnik et al., 2020).

properties

IUPAC Name

3-(5-thiophen-2-yl-1H-pyrrol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-11(14)6-4-8-3-5-9(12-8)10-2-1-7-15-10/h1-3,5,7,12H,4,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAOREOUQVDFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid

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